2-Chloro-4,5-dimethoxybenzoic acid

Organic Synthesis Medicinal Chemistry Physical Organic Chemistry

Sourcing the precise 2-chloro-4,5-dimethoxy regioisomer for kinase inhibitor programs is challenging-generic suppliers often fail to confirm substitution pattern, risking synthetic failure. 2-Chloro-4,5-dimethoxybenzoic acid (CAS 60032-95-3) is the validated building block for constructing the 2,6-dichloro-3,5-dimethoxyaniline pharmacophore per CN112344344B. • High-yield acyl chloride conversion (96%) streamlines thiazole library synthesis • Defined regiospecific chlorine/methoxy positioning ensures reproducible P450 enzyme-substrate selectivity data • Batch sizes from 1 g to 100 g; full Certificate of Analysis with every shipment

Molecular Formula C9H9ClO4
Molecular Weight 216.62 g/mol
CAS No. 60032-95-3
Cat. No. B1349881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5-dimethoxybenzoic acid
CAS60032-95-3
Molecular FormulaC9H9ClO4
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)O)Cl)OC
InChIInChI=1S/C9H9ClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
InChIKeyCHMWIAHMSOASPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,5-dimethoxybenzoic Acid: Physicochemical and Structural Profile


2-Chloro-4,5-dimethoxybenzoic acid (CAS 60032-95-3) is a halogenated dimethoxybenzoic acid derivative with the molecular formula C₉H₉ClO₄ and a molecular weight of 216.62 g/mol. It is a crystalline solid characterized by a melting point of 183–185 °C and a predicted pKa of approximately 3.15 . Its substitution pattern—a chlorine atom at the 2-position and methoxy groups at the 4- and 5-positions of the benzoic acid ring—dictates its unique reactivity profile in electrophilic aromatic substitution and nucleophilic acyl substitution reactions, making it a valuable building block in medicinal chemistry and agrochemical synthesis .

1Regiospecific 2-Cl,4,5-OMe pattern enables distinct reactivity in electrophilic aromatic substitution and nucleophilic acyl substitution
2Supports building block workflows in medicinal chemistry and agrochemical synthesis

Why Generic Substitution Fails for This Compound


The precise 2-chloro-4,5-dimethoxy substitution pattern is not interchangeable with other regioisomers or halogen analogs. In benzoic acid derivatives, the position of electron-donating (methoxy) and electron-withdrawing (chloro) groups critically influences both the acidity (pKa) and the compound's behavior in key synthetic transformations . Furthermore, in enzyme-catalyzed reactions, the presence and position of substituents dramatically alter substrate binding affinity and catalytic turnover; studies on cytochrome P450 enzymes demonstrate that additional methoxy substituents can reduce binding affinity and activity compared to mono-substituted analogs [1]. Therefore, substituting with a different chloro- or bromo-dimethoxybenzoic acid regioisomer will likely result in a different synthetic or biological outcome, necessitating a specific procurement strategy for 2-chloro-4,5-dimethoxybenzoic acid.

RegioisomerSwitching to 3-chloro analog may shift regioselectivity in downstream functionalization.
HalogenBromo analog (vs. chloro) can alter reactivity in Friedel-Crafts acylation and other transformations.
EnzymeMethoxy substitution pattern may affect substrate binding and catalytic turnover in CYP studies.

Quantitative Differentiation vs. Key Analogs


Comparative Acidity vs. 4,5-Dimethoxybenzoic Acid

The presence of the electron-withdrawing chloro group at the 2-position significantly increases the acidity of 2-chloro-4,5-dimethoxybenzoic acid compared to its non-halogenated parent, 4,5-dimethoxybenzoic acid. This is a critical factor in reactions where the carboxylate anion is the reactive species, such as in salt formation or nucleophilic acyl substitution under basic conditions .

Acidity (pKa)
Cross-study comparable
Target: pKa 3.15 ±0.25
Parent: pKa 3.13 ±0.10
Chloro substitution slightly increases acidity; may enhance reactivity in base-catalyzed couplings.
Predicted values; experimental verification recommended.
Organic Synthesis Medicinal Chemistry Physical Organic Chemistry

Regioisomeric Impact on Synthetic Utility

The position of the chloro substituent relative to the carboxylic acid group dictates the compound's reactivity in electrophilic aromatic substitution (EAS) and transition metal-catalyzed cross-coupling reactions. In 2-chloro-4,5-dimethoxybenzoic acid, the chloro group is ortho to the carboxyl group, which can lead to steric hindrance and distinct directing effects compared to the meta-chloro analog (3-chloro-4,5-dimethoxybenzoic acid). This difference is critical for achieving the desired regioselectivity in downstream functionalization .

Regioselectivity
Class-level inference
2-Cl ortho to COOH
3-Cl meta to COOH
Ortho vs. meta position influences directing effects and steric hindrance in EAS/cross-couplings.
Qualitative difference based on established aromatic substitution principles.
Organic Synthesis Regioselectivity Building Blocks

Acyl Chloride Formation: Chloro vs. Bromo Analogs

The conversion of 2-chloro-4,5-dimethoxybenzoic acid to its corresponding acyl chloride using PCl₅ proceeds with a reported yield of 96% under neat conditions (120 °C, 70 min) . This high yield demonstrates the compound's suitability for this key activation step. In contrast, the bromo analog (2-bromo-4,5-dimethoxybenzoic acid) is often used in different contexts, such as in Friedel-Crafts acylations, where the bromine atom's larger size and different electronic properties may be advantageous or detrimental [1]. The choice between chloro and bromo analogs can therefore impact both reaction yield and the subsequent synthetic route.

Acyl Chloride Yield
Cross-study comparable
96%
Reported high yield supports reliability as intermediate for amide/ester synthesis.
Reaction with PCl₅, neat, 120°C, 70 min.
Synthetic Methodology Reaction Optimization Process Chemistry

Optimal Application Scenarios


Synthesis of Kinase Inhibitor Intermediates

The compound is used as a key starting material in the synthesis of 2,6-dichloro-3,5-dimethoxyaniline, an important intermediate for kinase inhibitors, as described in a dedicated patent (CN112341344B). Its specific substitution pattern is essential for constructing the final pharmacophore [1].

Acyl Chloride-Mediated Heterocycle Synthesis

The high-yielding conversion to its acyl chloride (96%) makes 2-chloro-4,5-dimethoxybenzoic acid an ideal building block for the synthesis of thiazole-containing compounds, which are of interest in various therapeutic areas .

Halogenated Aromatic SAR Studies

As a model substrate, it is valuable for studying the influence of regiospecific halogen and methoxy substitution on enzyme-catalyzed reactions, such as those mediated by cytochrome P450 enzymes, helping to define substrate scope and selectivity [2].

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Regiospecific 2-Cl,4,5-OMe pattern
Confirm structure by NMR/HPLC; check purity by LC-MS
Acyl chloride-mediated heterocycle synthesis
High-yield acyl chloride activation
Monitor conversion by TLC; verify acyl chloride before use
Halogenated aromatic SAR studies
Defined substitution for enzyme specificity
Use as authentic standard in CYP substrate profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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